molecular formula C10H6ClN3 B1600370 4-Chloroimidazo[1,2-a]quinoxaline CAS No. 191349-69-6

4-Chloroimidazo[1,2-a]quinoxaline

カタログ番号 B1600370
CAS番号: 191349-69-6
分子量: 203.63 g/mol
InChIキー: RYNAIJUDTQWFSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloroimidazo[1,2-a]quinoxaline is a chemical compound with the molecular formula C10H6ClN3 . It is a solid substance with a molecular weight of 203.63 .


Synthesis Analysis

The synthesis of 4-Chloroimidazo[1,2-a]quinoxaline involves several innovative approaches. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, which are then easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives . Other methods include the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole , and the use of 1-(2-halophenyl)-1H-imidazoles in a base medium .


Molecular Structure Analysis

The InChI code for 4-Chloroimidazo[1,2-a]quinoxaline is 1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H . This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving 4-Chloroimidazo[1,2-a]quinoxaline are complex and varied. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines allows for easy oxidation to the corresponding sulfones . These sulfones can then be easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .


Physical And Chemical Properties Analysis

4-Chloroimidazo[1,2-a]quinoxaline is a solid substance with a molecular weight of 203.63 .

科学的研究の応用

Anticancer Activity

4-Chloroimidazo[1,2-a]quinoxaline derivatives have shown promising results in anticancer research. They have been found to possess activity against various cancer types, including melanoma, T-lymphoma, myeloid leukemia, and colon cancer . Their potential in cancer treatment is significant due to their ability to act as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases.

Neurodegenerative Diseases

These compounds are also being explored for their potential in treating neurodegenerative diseases such as Parkinson’s disease . The neuroprotective properties of 4-Chloroimidazo[1,2-a]quinoxaline make it a candidate for drug development in this field.

Anticonvulsant Properties

The anticonvulsant effects of imidazoquinoxaline derivatives make them suitable for research into treatments for seizure disorders . Their ability to modulate neurotransmitter systems could lead to new therapies for epilepsy and other convulsive conditions.

Anti-inflammatory and Antioxidant

Quinoxaline derivatives exhibit anti-inflammatory and antioxidant properties . These characteristics are beneficial in developing treatments for inflammatory diseases and in combating oxidative stress-related conditions.

Antimicrobial and Antiviral Applications

These compounds have shown effectiveness against a range of microbial and viral infections, including antibacterial, anti-TB, antimalarial, antiviral, and anti-HIV activities . This broad-spectrum antimicrobial activity is crucial for developing new medications for infectious diseases.

Synthetic Chemistry

4-Chloroimidazo[1,2-a]quinoxaline serves as a reagent in synthetic chemistry for creating biologically important condensed derivatives . Its role in new synthetic pathways is vital for pharmaceutical advancements.

Safety And Hazards

The safety information for 4-Chloroimidazo[1,2-a]quinoxaline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .

将来の方向性

Imidazo[a]quinoxalines, including 4-Chloroimidazo[1,2-a]quinoxaline, are attracting the attention of researchers due to their anticancer activity . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease . Future research will likely focus on optimizing the bioavailability of imidazoquinoxaline derivatives without losing their intrinsic activity .

特性

IUPAC Name

4-chloroimidazo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNAIJUDTQWFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NC=CN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444706
Record name 4-chloroimidazo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroimidazo[1,2-a]quinoxaline

CAS RN

191349-69-6
Record name 4-chloroimidazo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound 11 (1.4 g, 6.4 mmol) is solubilized in phosphorus oxychloride (24 ml), and N,N-diethylaniline (3.6 ml). The reaction mixture obtained is carried to reflux for approximately 2 h. The product is insoluble in POCl3 even after heating. The reaction is monitored by TLC, eluent: CH2Cl2/MeOH (95/5). TLC shows the presence of the end product, but also the appearance of breakdown products. The reaction mixture is dark brown in colour. The POCl3 is evaporated under vacuum. The residue is cooled in an ice bath before adding a little water and, dropwise, a saturated sodium bicarbonate solution to neutralize POCl3. A light yellow foam and a brown precipitate appear. The solid is isolated by filtration and is recrystallized in methanol. A beige solid (0.97 g, 75%) is obtained; 1H NMR (300 MHz, DMSO-d6) δ: 8.5 (s, 1H, N—CH—C), 8.06 (d, 1H, ArH), 7.56 (s, 1H, C—CH—N), 7.35 (m, 1H, ArH), 7.25 (m, 2H, ArH). Analysis calculated for C10H6N3C1: C, 58.98; H, 2.97; N, 20.64. Experimental: C, 59.12; H, 2.76; N, 20.45.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
75%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 2-amino-3-chloroquinoxaline (25.5 g, 141.8 mmol) in water/THF 1:1 (500 mL), at rt was added 2-bromo-1,1-diethoxyethane (83.8 g, 425.4 mmol) in one portion. After stirring at rt for 1 h, the mixture was heated to reflux for 3 h under stirring and then stirred for an additional 15 h at rt. The pH value of the mixture was adjusted to pH 8 by addition of solid sodium carbonate and the mixture was subsequently extracted with ethyl acetate (3×500 mL) and the combined organic extracts were dried with sodium sulfate. Removal of the solvent yields 4-chloro-imidazo[1,2-a]quinoxaline as an orange-white solid (63 g, 93%): 1H-NMR (300 MHz, d6-DMS): δ=9.05 (d, 1H), 8.51 (dd, 1H), 8.1 (dd, 1H), 7.99 (d, 1H), 7.89 (td, 1H), 7.76 (td, 1H) ppm. UPLC-MS: RT=0.88 min; m/z 204.6 [MH+]; required MW=203.6.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
83.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloroimidazo[1,2-a]quinoxaline
Reactant of Route 2
4-Chloroimidazo[1,2-a]quinoxaline
Reactant of Route 3
Reactant of Route 3
4-Chloroimidazo[1,2-a]quinoxaline
Reactant of Route 4
4-Chloroimidazo[1,2-a]quinoxaline
Reactant of Route 5
4-Chloroimidazo[1,2-a]quinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。